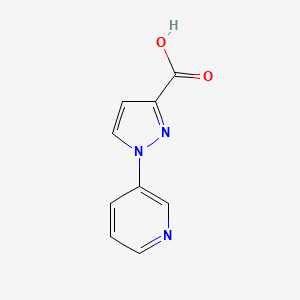

1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid

Description

Contextualization within N-Heterocyclic Chemistry and Carboxylic Acids

Nitrogen-containing heterocyclic compounds are a cornerstone of organic chemistry, with wide-ranging applications in medicinal chemistry and materials science. These cyclic compounds, which incorporate at least one nitrogen atom within their ring structure, exhibit diverse chemical and biological activities. The presence of the nitrogen atom can influence the molecule's basicity, polarity, and ability to form hydrogen bonds.

Carboxylic acids are organic compounds characterized by the presence of a carboxyl group (-COOH). This functional group imparts acidic properties to the molecule and is a key building block in the synthesis of numerous other organic compounds, including esters and amides. The reactivity of the carboxyl group, combined with its ability to participate in hydrogen bonding, makes it a crucial functional group in many biologically active molecules.

Significance of Pyrazole (B372694) and Pyridine (B92270) Scaffolds in Advanced Chemical Research

The structure of 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid incorporates two important N-heterocyclic scaffolds: pyrazole and pyridine.

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. This is due to its presence in a wide array of biologically active compounds with diverse therapeutic applications. Pyrazole derivatives have been reported to exhibit a broad spectrum of activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another fundamental structure in medicinal chemistry. Its ability to act as a hydrogen bond acceptor and its electronic properties make it a valuable component in the design of drugs targeting various enzymes and receptors.

The combination of these two scaffolds in a single molecule, as seen in this compound, offers the potential for synergistic or unique biological activities, making it an attractive target for synthetic and medicinal chemists.

Current Research Landscape and Unexplored Avenues for this compound

Currently, dedicated research focusing exclusively on this compound is limited. While the broader classes of pyrazole and pyridine derivatives are extensively studied, this specific compound remains largely unexplored. This lack of specific research presents a significant opportunity for new avenues of investigation.

Based on the known activities of related compounds, potential areas of research for this compound could include:

Medicinal Chemistry: Screening for various biological activities, such as kinase inhibition, anti-inflammatory effects, or antimicrobial properties. The combination of the pyrazole and pyridine rings, along with the carboxylic acid moiety, provides multiple points for interaction with biological targets.

Materials Science: Investigating its potential use as a ligand for the synthesis of metal-organic frameworks (MOFs) or as a building block for functional organic materials. The nitrogen atoms in the heterocyclic rings and the oxygen atoms of the carboxylic acid provide potential coordination sites for metal ions.

Synthetic Methodology: Developing novel and efficient synthetic routes to access this and related compounds.

Overview of Research Objectives and Scope

The primary objective of this article is to provide a comprehensive overview of this compound based on the currently available, albeit limited, information. The scope is strictly focused on the chemical nature of the compound, its constituent scaffolds, and the potential for future research. This article will adhere to the outlined structure, presenting a detailed and scientifically accurate account without venturing into speculative therapeutic claims.

Below is a table summarizing the key chemical information for the subject compound.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1014631-62-9 alfa-chemistry.com |

| Molecular Formula | C9H7N3O2 alfa-chemistry.com |

| Molecular Weight | 189.17 g/mol |

| Structure | A pyridine ring linked to a pyrazole ring which is substituted with a carboxylic acid group. |

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-3-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)8-3-5-12(11-8)7-2-1-4-10-6-7/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTDFOPANOQMSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=CC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches for the De Novo Synthesis of 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid

The de novo synthesis of the pyrazole (B372694) ring system, particularly when substituted with a pyridyl group, requires careful consideration of precursor selection and reaction conditions to control the final molecular architecture. A primary and effective strategy involves the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. For the target molecule, this typically involves the reaction of 3-pyridylhydrazine with a suitable β-ketoester or a related synthon bearing the necessary carboxylic acid precursor.

A common route is the reaction between 3-hydrazinopyridine and a derivative of pyruvic acid or oxaloacetic acid. For instance, condensation with diethyl oxalate (B1200264) can generate a diketoester intermediate that, upon reaction with 3-hydrazinopyridine, leads to the pyrazole core.

A significant challenge in the synthesis of N-substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines is the potential formation of two regioisomers. In the case of this compound, the desired isomer has the pyridyl group on the N1 position and the carboxylic acid group on the C3 position.

Controlling regioselectivity is paramount and can be influenced by several factors:

Steric and Electronic Effects: The electronic nature of the substituents on both the hydrazine and the dicarbonyl compound can direct the initial nucleophilic attack. The relative electrophilicity of the two carbonyl groups in the β-dicarbonyl precursor is a key determinant. nih.gov

Reaction pH: The acidity or basicity of the reaction medium can influence the tautomeric form of the intermediates and the nucleophilicity of the hydrazine nitrogens, thereby steering the reaction towards a specific isomer.

Catalysts: The use of acid or base catalysts can selectively activate one of the carbonyl groups or enhance the nucleophilicity of a specific nitrogen atom in the hydrazine, promoting the formation of the desired product. nih.gov

Studies on related systems have shown that the condensation of aryl hydrazines with 1,3-diketones can yield mixtures of regioisomers, but careful selection of reaction conditions, such as using specific solvents or catalysts, can favor one isomer significantly. nih.gov For example, in some cases, microwave-assisted synthesis has been shown to provide higher regioselectivity compared to conventional heating. nih.gov

Table 1: Factors Influencing Regioselectivity in Pyrazole Synthesis

| Factor | Influence on Regioselectivity | Example/Rationale |

|---|---|---|

| Substituent Effects | The more electrophilic carbonyl group is typically attacked by the more nucleophilic nitrogen of the hydrazine. | A β-ketoester's ketone carbonyl is generally more electrophilic than the ester carbonyl. |

| Reaction pH | Can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups. | Acidic conditions can protonate a carbonyl, increasing its electrophilicity. |

| Solvent Polarity | Can stabilize or destabilize reaction intermediates, favoring one pathway over another. | Polar solvents may favor the formation of one regioisomer by stabilizing a charged intermediate. |

| Catalysis | Lewis or Brønsted acids can coordinate to a carbonyl group, enhancing its reactivity selectively. | L-proline has been used to catalyze carbonyl condensations, influencing the reaction pathway. nih.gov |

Maximizing the yield of this compound involves the systematic optimization of various reaction parameters. High yields are often achieved by carefully controlling temperature, reaction time, solvent, and the choice of catalyst.

One-pot, three-component coupling reactions represent an efficient strategy, combining aldehydes, 1,3-dicarbonyls, and hydrazines to produce highly substituted pyrazoles in high yields. organic-chemistry.org Such methods minimize waste and simplify purification processes. Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for accelerating pyrazole synthesis, often leading to shorter reaction times and improved yields compared to conventional heating methods. mdpi.com

Table 2: Optimization Parameters for Pyrazole Synthesis

| Parameter | Condition | Effect on Yield | Reference |

|---|---|---|---|

| Catalyst | Acetic Acid | Used to catalyze the condensation reaction at high temperatures. | nih.gov |

| Solvent | Ethanol | Commonly used solvent for cyclocondensation reactions. | nih.gov |

| Energy Source | Microwave Irradiation | Can lead to higher yields and shorter reaction times. | mdpi.com |

| Reaction Type | One-pot, multi-component | Increases efficiency and often results in high yields. | organic-chemistry.org |

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. nih.govbenthamdirect.comresearchgate.net The synthesis of pyrazole derivatives, including the target compound, is increasingly being adapted to align with these principles.

Key green strategies applicable to the synthesis of this compound include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol. thieme-connect.com Water-based syntheses of pyrazoles have been reported, offering significant environmental benefits. thieme-connect.com

Catalysis: Employing recyclable or heterogeneous catalysts to minimize waste and simplify product purification. nih.govthieme-connect.com

Energy Efficiency: Utilizing energy-efficient methods such as microwave or ultrasonic irradiation to reduce reaction times and energy consumption. benthamdirect.comresearchgate.net

Atom Economy: Designing synthetic routes, such as multi-component reactions, that maximize the incorporation of all reactant atoms into the final product. researchgate.net

Synthesis of Precursors and Key Intermediates

The successful synthesis of this compound relies on the availability of high-quality precursors. The two primary building blocks are a hydrazine component and a 1,3-dicarbonyl component.

3-Hydrazinopyridine: This key intermediate is typically synthesized from 3-aminopyridine. The process involves diazotization of the amino group followed by reduction of the resulting diazonium salt.

1,3-Dicarbonyl Synthon: A suitable three-carbon chain with carbonyl groups at the 1 and 3 positions and a carboxylic acid (or a group that can be converted to it, like an ester) is required. Diethyl oxalate or ethyl 2,4-dioxobutanoate are common examples of precursors that can provide the necessary carbon framework for the pyrazole-3-carboxylic acid moiety. The synthesis of these dicarbonyl compounds often starts from simple esters like diethyl malonate or ethyl acetate (B1210297) through Claisen condensation reactions.

Derivatization and Functionalization of this compound

The carboxylic acid group at the C3 position of the pyrazole ring is a versatile functional handle that allows for a wide range of chemical modifications. Derivatization at this position is crucial for modulating the compound's physicochemical properties.

Esterification and amidation are two of the most common and important derivatization reactions for carboxylic acids.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The classic Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a widely used method. masterorganicchemistry.com For pyridine (B92270) carboxylic acids, a cyclic process where the strong acid salt of the ester product acts as the catalyst has also been developed. google.com Steric hindrance around the carboxyl group can affect the rate of esterification. researchgate.net

Table 3: Selected Methods for Esterification of Heterocyclic Carboxylic Acids

| Method | Reagents | Conditions | Key Features |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., CH₃OH, C₂H₅OH), Acid Catalyst (e.g., H₂SO₄) | Reflux | Equilibrium-driven; alcohol often used as solvent. masterorganicchemistry.com |

| Alkyl Halide Reaction | Silver salt of the carboxylic acid, Alkyl Halide | Varies | Useful for sterically hindered acids. researchgate.net |

| Acid Chloride Route | Thionyl chloride (SOCl₂), then Alcohol | Mild conditions | Involves conversion to a more reactive acid chloride intermediate. dergipark.org.tr |

Amidation: The synthesis of amides from this compound can be performed by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with a primary or secondary amine. dergipark.org.trnih.gov The acid chloride is typically prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Direct amidation methods that avoid the isolation of the acid chloride are also prevalent. These reactions utilize coupling agents to activate the carboxylic acid in situ. Common coupling agents include carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents. Catalytic methods for direct amidation from esters or carboxylic acids are also being developed to improve sustainability. mdpi.com

Table 4: Selected Methods for Amidation of Carboxylic Acids

| Method | Reagents | Conditions | Key Features |

|---|

| Acid Chloride Route | 1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂) | Typically at low to room temperature | Highly efficient and general method. dergipark.org.tr | | Coupling Reagents | Amine, Coupling Agent (e.g., EDC, HATU) | Room temperature | Mild conditions, suitable for sensitive substrates. | | Direct Thermal Amidation | Amine | High temperatures (>160 °C) | Catalyst-free but requires harsh conditions. mdpi.com | | Catalytic Amidation | Amine, Catalyst (e.g., Boron-based) | Varies | Greener alternative to stoichiometric reagents. mdpi.com |

Manipulation of the Carboxylic Acid Moiety (e.g., Acid Halide Formation)

The carboxylic acid group is a primary site for chemical modification, most commonly initiated by its activation to a more reactive intermediate, such as an acid halide. This transformation opens the door to a wide range of nucleophilic acyl substitution reactions, leading to the formation of esters, amides, and other related derivatives.

Acid Halide Formation: The conversion of pyrazole-3-carboxylic acids to their corresponding acid chlorides is a standard and efficient procedure. eurekaselect.comresearchgate.net This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent. fishersci.co.uklibretexts.org The resulting acid chloride is a highly reactive electrophile.

Amide and Ester Synthesis: Once formed, the acid chloride of this compound can be readily reacted with various nucleophiles. eurekaselect.com Treatment with primary or secondary amines, in the presence of a base like pyridine or a tertiary amine, yields the corresponding amides (the Schotten-Baumann reaction). fishersci.co.uk Similarly, reaction with alcohols, often catalyzed by pyridine, affords esters. researchgate.net

Alternatively, direct amide bond formation from the carboxylic acid, avoiding the isolation of the acid chloride, is frequently employed in modern synthesis. researchgate.net This is accomplished using a wide array of coupling reagents developed for peptide synthesis. Reagents such as Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with Hydroxybenzotriazole (HOBT), or N,N'-Dicyclohexylcarbodiimide (DCC) facilitate the direct condensation of the carboxylic acid with an amine. jst.go.jpgrowingscience.com

| Transformation | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride, inert solvent, reflux | Acid Chloride | fishersci.co.uklibretexts.org |

| Amide Formation (from Acid Chloride) | Primary/Secondary Amine, Pyridine or Et₃N, DCM, RT | Amide | fishersci.co.uk |

| Ester Formation (from Acid Chloride) | Alcohol, Pyridine (catalyst), reflux | Ester | researchgate.net |

| Direct Amide Coupling | Amine, HATU/DIPEA or EDCI/HOBT, DMF or DCM, RT | Amide | jst.go.jpgrowingscience.com |

Functionalization of the Pyridine Ring

Direct C–H functionalization of the pyridine ring in this compound is challenging due to the inherent electron-deficient nature of pyridine. rsc.org The electronegative nitrogen atom deactivates the ring towards electrophilic aromatic substitution, making such reactions significantly more difficult than for benzene. quimicaorganica.org

When electrophilic substitution does occur on pyridine, it requires harsh reaction conditions and is directed to the 3- and 5-positions, as attack at these positions avoids placing a positive charge on the nitrogen atom in the resonance structures of the intermediate sigma complex. quimicaorganica.orgquora.com In the title compound, the 3-position is already substituted by the pyrazole ring. Therefore, any potential electrophilic attack would be directed towards the C-5 position, and to a lesser extent, the other available positions (C-2, C-4, C-6), which are more strongly deactivated. Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalyst coordinates to the pyridine nitrogen. quimicaorganica.org

Functionalization of the Pyrazole Ring

In contrast to the pyridine ring, the pyrazole ring is more amenable to functionalization, particularly electrophilic substitution. For 1-aryl-3-substituted pyrazoles, the C-4 position is the most electron-rich and sterically accessible site, making it the preferred position for electrophilic attack. researchgate.net

A key example of this reactivity is the iodination of pyrazole systems. Syntheses of tetrasubstituted pyrazoles containing pyridinyl substituents have demonstrated that the 4-position of the pyrazole nucleus can be effectively iodinated by treatment with iodine in the presence of an oxidizing agent like iodic acid (HIO₃). nih.gov This 4-iodopyrazole (B32481) derivative can then serve as a versatile intermediate for further modifications via cross-coupling reactions, such as Suzuki or Negishi couplings. nih.gov Other electrophilic substitution reactions, such as bromination or nitration, can also be expected to occur at the C-4 position under appropriate conditions.

| Reaction | Position | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| Iodination | C-4 | I₂, HIO₃, H₂SO₄, AcOH, 80 °C | 4-Iodo-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid | nih.gov |

Synthesis of Structurally Related Analogues

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships. Various synthetic strategies have been developed to introduce substituents on both the pyridine and pyrazole rings.

One patented method describes the synthesis of 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid, a key intermediate for insecticides. google.com This multi-step synthesis begins with the cyclization of 3-aminocrotononitrile (B73559) with hydrazine hydrate (B1144303) to form 3-amino-5-methylpyrazole. This intermediate is then subjected to bromination, followed by oxidation of the methyl group to a carboxylic acid. The final step is a condensation reaction between the resulting 5-bromo-1H-3-pyrazolecarboxylic acid and 2,3-dichloropyridine (B146566) to yield the final product. google.com

Another versatile approach involves the condensation of 1,3-dicarbonyl compounds with substituted hydrazines. nih.gov For example, the reaction of 1,3-dipyridinyl-1,3-propanediones with phenylhydrazine (B124118) or hydrazinopyridines can afford a variety of 1,3,5-trisubstituted pyrazoles containing multiple pyridine moieties. nih.gov These can be further elaborated as described in the functionalization sections.

Furthermore, fused analogues such as pyrazolo[3,4-b]pyridines can be synthesized by constructing a pyridine ring onto a pre-existing pyrazole. nih.gov This is often achieved by reacting a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. nih.gov

Mechanistic Studies of Synthetic Pathways and Transformations

Understanding the mechanisms of the reactions involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and predicting outcomes.

The foundational pyrazole ring is classically formed via the Knorr pyrazole synthesis. This reaction involves the condensation of a hydrazine (in this case, 3-hydrazinopyridine) with a β-dicarbonyl compound. The mechanism proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the remaining carbonyl group. A final dehydration step then yields the aromatic pyrazole ring.

The regioselectivity of electrophilic substitution on the heterocyclic rings is governed by the stability of the intermediate sigma complexes (arenium ions). For the pyridine ring, electrophilic attack at the C-3 (or C-5) position results in a resonance-stabilized intermediate where the positive charge is distributed across three carbon atoms. In contrast, attack at the C-2 or C-4 positions leads to a particularly unstable resonance contributor where the positive charge resides on the electronegative nitrogen atom, which has an incomplete octet. quimicaorganica.orgquora.com This destabilization explains the strong deactivation and the C-3/C-5 selectivity.

For the pyrazole ring, electrophilic attack at C-4 is favored because the resulting positive charge in the sigma complex can be delocalized effectively without disrupting the aromaticity of the adjacent N-pyridinium ring.

More contemporary mechanistic studies have explored novel synthetic routes. For instance, detailed kinetic and computational studies have elucidated the mechanism of pyrazole formation via the oxidation-induced N–N coupling of diazatitanacycles. nih.govrsc.org These studies reveal that the reaction can proceed through an inner-sphere coordination-induced oxidation mechanism, where the coordination of an oxidant like TEMPO to the titanium center is a critical, rate-determining step. nih.govrsc.org

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Studies

The molecular structure of 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid consists of a pyrazole-3-carboxylic acid moiety linked to a pyridine (B92270) ring at the N1 position of the pyrazole (B372694). A key geometric parameter is the dihedral angle between the planes of the pyrazole and pyridine rings. In analogous structures, this angle can vary significantly, often ranging from nearly coplanar to almost orthogonal, depending on the steric and electronic effects of other substituents and the demands of the crystal packing. For this compound, a non-coplanar arrangement is expected, which minimizes steric hindrance between the two aromatic rings.

The carboxylic acid group is anticipated to be nearly coplanar with the pyrazole ring to maximize conjugation. Bond lengths and angles within the pyridine and pyrazole rings are expected to fall within the standard ranges for these heterocyclic systems.

Predicted Crystallographic Data for this compound

Click to view data

| Parameter | Predicted Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Dihedral Angle (Pyrazole-Pyridine) | 40 - 70° |

| C-O (carbonyl) Bond Length | ~1.20 - 1.25 Å |

| C-O (hydroxyl) Bond Length | ~1.30 - 1.35 Å |

| N-N (pyrazole) Bond Length | ~1.32 - 1.36 Å |

The crystal packing of this compound is expected to be dominated by strong intermolecular hydrogen bonds involving the carboxylic acid group. Typically, carboxylic acids form centrosymmetric dimers through robust O-H···O hydrogen bonds between two molecules.

Predicted Hydrogen Bonding Parameters

Click to view data

| Donor-H···Acceptor | Predicted D-A Distance (Å) | Predicted D-H···A Angle (°) |

| O-H···O (Carboxyl) | 2.60 - 2.75 | 170 - 180 |

| C-H···N (Pyridine) | 3.20 - 3.50 | 140 - 160 |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like d_norm (normalized contact distance) onto the surface, one can identify the specific atoms involved in close contacts. The two-dimensional fingerprint plots derived from this analysis summarize all intermolecular contacts, providing percentage contributions for each type.

For this compound, it is predicted that the most significant contributions to the Hirshfeld surface would come from H···H, O···H/H···O, and C···H/H···C contacts. The O···H contacts would correspond to the strong carboxylic acid hydrogen bonds, appearing as distinct "spikes" on the fingerprint plot. The C···H contacts would represent weaker interactions involving the aromatic rings, while the large percentage of H···H contacts would reflect the prevalence of van der Waals forces.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can confirm the connectivity and chemical environment of each atom in this compound.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole and pyridine rings. The two pyrazole protons would appear as doublets, while the four pyridine protons would exhibit a more complex splitting pattern characteristic of a 3-substituted pyridine. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal.

2D NMR experiments are crucial for definitive assignments:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, allowing for unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is essential for identifying the connectivity between different parts of the molecule, such as confirming the link between the pyridine C3' and the pyrazole N1, and assigning the quaternary carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Click to view data

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| Pyrazole-H4 | 7.0 - 7.2 | 108 - 112 | C3, C5 |

| Pyrazole-H5 | 8.3 - 8.5 | 130 - 134 | C3, C4, C3' |

| Pyridine-H2' | 9.0 - 9.2 | 148 - 152 | C4', C6', Pyrazole-C5 |

| Pyridine-H4' | 8.2 - 8.4 | 135 - 139 | C2', C6', C3' |

| Pyridine-H5' | 7.5 - 7.7 | 123 - 126 | C3', C4', C6' |

| Pyridine-H6' | 8.6 - 8.8 | 145 - 149 | C2', C4', C5' |

| COOH | 13.0 - 13.5 (broad) | - | - |

| Pyrazole-C3 | - | 140 - 144 | H4, H5 |

| Pyridine-C3' | - | 133 - 137 | H2', H4', H5' |

| COOH | - | 162 - 165 | Pyrazole-H4 |

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) spectroscopy probes the structure in the crystalline state. This technique is particularly valuable for studying polymorphism (the existence of multiple crystal forms), characterizing intermolecular interactions, and providing information that is complementary to X-ray diffraction. For this compound, ssNMR could be used to confirm the hydrogen bonding scheme and provide insights into the dynamics of the molecule within the crystal lattice. To date, no solid-state NMR studies have been reported for this specific compound.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound, revealing the characteristic vibrations of its constituent functional groups.

The FTIR and Raman spectra of this compound are expected to exhibit a series of distinct bands corresponding to the vibrational modes of the carboxylic acid, pyrazole, and pyridine moieties.

The carboxylic acid group presents some of the most identifiable peaks. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is anticipated in the region of 1700-1760 cm⁻¹ in the FTIR spectrum. tutorchase.comopenstax.org The O-H stretching vibration of the carboxyl group gives rise to a characteristically broad and strong absorption band in the FTIR spectrum, typically spanning from 2500 to 3300 cm⁻¹. tutorchase.comopenstax.orglibretexts.org This broadening is a result of intermolecular hydrogen bonding.

The pyrazole ring contributes to the complexity of the spectrum with its own set of characteristic vibrations. The C=N stretching vibrations within the pyrazole ring are typically observed in the 1550-1650 cm⁻¹ range. tandfonline.com The C-H stretching vibrations of the pyrazole ring are expected around 3100 cm⁻¹. researchgate.net Ring stretching and deformation vibrations of the pyrazole moiety are also anticipated at lower wavenumbers, contributing to the fingerprint region of the spectrum. researchgate.net

The pyridine ring also has a set of characteristic vibrational modes. Aromatic C-H stretching vibrations are expected in the region of 3000-3150 cm⁻¹. pw.edu.pl The C=C and C=N ring stretching vibrations of the pyridine ring typically appear in the 1400-1600 cm⁻¹ region. researchgate.net

Below is a table summarizing the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) | FTIR |

| Carboxylic Acid | C=O stretch | 1700-1760 | FTIR, Raman |

| Carboxylic Acid | C-O stretch | 1210-1320 | FTIR |

| Pyridine Ring | C-H stretch | 3000-3150 | FTIR, Raman |

| Pyridine Ring | C=C, C=N stretch | 1400-1600 | FTIR, Raman |

| Pyrazole Ring | C-H stretch | ~3100 | FTIR, Raman |

| Pyrazole Ring | C=N stretch | 1550-1650 | FTIR, Raman |

Vibrational spectroscopy is a powerful tool for analyzing conformational changes and intermolecular interactions. For this compound, the most significant intermolecular interaction is expected to be hydrogen bonding involving the carboxylic acid group. The broadness of the O-H stretching band in the FTIR spectrum is a direct consequence of this. libretexts.org Variations in the position and shape of this band can provide insights into the strength and nature of the hydrogen-bonding network in the solid state or in different solvents.

Conformational changes, such as rotation around the single bond connecting the pyridine and pyrazole rings, would likely result in subtle shifts in the vibrational frequencies of the ring modes. These shifts, although potentially small, could be detected through careful analysis of high-resolution spectra and may be more pronounced in Raman spectroscopy.

High-Resolution Mass Spectrometry and Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of this compound. The fragmentation patterns observed in the mass spectrum provide valuable information about the molecule's structure and the relative stability of its fragments.

The fragmentation of pyrazoles often involves the loss of HCN from the molecular ion. researchgate.net For this compound, a primary fragmentation pathway is expected to be the loss of a carboxyl group (COOH) radical or carbon dioxide (CO2). Subsequent fragmentation could involve the cleavage of the pyridine and pyrazole rings. The fragmentation of the pyridine ring can also lead to the loss of HCN. rsc.org

Isotopic pattern analysis in HRMS can be used to confirm the elemental composition. The presence of carbon, hydrogen, nitrogen, and oxygen will result in a characteristic isotopic distribution in the mass spectrum, with the relative abundances of the M+1 and M+2 peaks corresponding to the natural abundances of ¹³C, ²H, ¹⁵N, and ¹⁷O/¹⁸O isotopes.

A table of predicted fragments for this compound is provided below.

| Fragment | Proposed Structure | Predicted m/z |

| [M - COOH]⁺ | 1-(pyridin-3-yl)-1H-pyrazole cation | 144.056 |

| [M - CO₂]⁺ | Decarboxylated molecular ion | 145.064 |

| [C₅H₄N]⁺ | Pyridyl cation | 78.032 |

| [C₃H₃N₂]⁺ | Pyrazolyl cation | 67.029 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption and emission spectroscopy provide insights into the electronic structure and photophysical properties of this compound.

The UV-Vis absorption spectrum is expected to show absorptions corresponding to π-π* and n-π* electronic transitions within the pyridine and pyrazole aromatic systems. Pyridine typically exhibits absorption maxima around 202 nm and 254 nm. sielc.com Pyrazole derivatives also show strong absorption in the UV region. nih.gov The conjugation between the pyridine and pyrazole rings in this compound is likely to result in a red-shift (shift to longer wavelengths) of these absorption bands compared to the individual parent heterocycles.

The fluorescence properties of this compound will depend on the efficiency of radiative decay from its excited state. Both pyridine and pyrazole derivatives have been shown to exhibit fluorescence, often influenced by substituents and the solvent environment. nih.govmdpi.comnih.gov The presence of the carboxylic acid group could potentially influence the fluorescence through its electron-withdrawing nature and its ability to participate in hydrogen bonding. The emission wavelength (λem) and quantum yield will be key parameters in characterizing its fluorescent behavior. It is known that some pyrazole derivatives can have emission wavelengths in the range of 410-450 nm. scientific.net

Computational and Theoretical Investigations

Quantum Chemical Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, electronic properties, and spectroscopic data.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For molecules like 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine key structural parameters.

These calculations provide data on bond lengths, bond angles, and dihedral angles. For instance, studies on the parent molecule, 1H-pyrazole-3-carboxylic acid, have calculated the N-N bond length in the pyrazole (B372694) ring to be approximately 1.337 Å in the gas phase using the B3LYP/6-311++G(d,p) method. researchgate.net The planarity of the molecule, particularly the dihedral angle between the pyridine (B92270) and pyrazole rings, is a critical parameter that influences the electronic communication between these two aromatic systems. In a related compound, 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, theoretical calculations confirmed a near-planar conformation as the most stable structure. researchgate.net

Table 1: Representative Calculated Structural Parameters for Pyrazole-Carboxylic Acid Analogs Note: This data is for analogous compounds and serves as an illustrative example.

| Parameter | Compound | Method | Calculated Value |

|---|---|---|---|

| N-N Bond Length (Å) | 1H-pyrazole-3-carboxylic acid | B3LYP/6-311++G(d,p) | 1.337 |

| C-N Bond Length (Å) | 1H-pyrazole-3-carboxylic acid | B3LYP/6-311++G(d,p) | 1.354 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Reactivity)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. DFT calculations are routinely used to compute these orbital energies and visualize their electron density distributions. For pyrazole derivatives, the HOMO is typically localized over the π-system of the rings, while the LUMO distribution highlights the regions susceptible to nucleophilic attack. In a comprehensive study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO-LUMO energy gap was calculated to be approximately 4.458 eV, indicating high electronic stability. nih.gov

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing further insights into the molecule's chemical behavior.

Table 2: Global Reactivity Descriptors Derived from FMO Analysis Note: These parameters are typically calculated from HOMO and LUMO energies.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = -(IP + EA) / 2 | The "escaping tendency" of electrons. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | A measure of the ability to accept electrons. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted onto the electron density surface, using a color scale to denote different potential values. MEP maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule and predicting its interaction with other chemical species. researchgate.net

Typically, red-colored regions indicate negative electrostatic potential, rich in electron density, and are characteristic of nucleophilic or proton acceptor sites. Blue-colored regions signify positive electrostatic potential, which are electron-deficient and represent electrophilic or proton donor sites. Green areas denote neutral potential. For this compound, the MEP map would be expected to show negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group, making them likely sites for electrophilic attack or hydrogen bonding. The hydrogen atom of the carboxylic acid would exhibit a strong positive potential (blue), highlighting its acidic nature. researchgate.net

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. Organic molecules with extended π-conjugated systems, donor-acceptor groups, and high polarizability often exhibit significant NLO responses. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO activity of a molecule.

Theoretical DFT calculations can predict the NLO properties of a compound. For 1H-pyrazole-3-carboxylic acid, NLO parameters have been calculated using the B3LYP method, providing insights into its potential for NLO applications. researchgate.net The presence of the electron-withdrawing pyridine ring and the π-conjugated pyrazole system in this compound suggests it may possess interesting NLO properties, which could be quantified through similar computational approaches.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational dynamics, flexibility, and interactions of a molecule in various environments, such as in solution.

Conformational Flexibility and Tautomerism Studies

The molecule this compound has several degrees of conformational freedom, most notably the rotation around the single bond connecting the pyridine and pyrazole rings. MD simulations can explore the potential energy landscape associated with this rotation, identifying the most stable conformations and the energy barriers between them. This flexibility can be crucial for its interaction with biological targets or for its crystal packing.

Furthermore, N-unsubstituted pyrazoles can exist in different tautomeric forms, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. For a 3-substituted pyrazole, this results in an equilibrium with its 5-substituted isomer. The relative stability of these tautomers is influenced by the nature of the substituents, solvent effects, and intra- and intermolecular hydrogen bonding. nih.gov For pyridinyl-substituted pyrazoles, intramolecular hydrogen bonds between the pyrazole N-H or O-H (in pyrazol-ols) and the pyridine nitrogen atom can significantly influence which tautomer is favored. clockss.orgresearchgate.net While experimental NMR studies are often used to investigate tautomeric equilibria in solution, computational methods like DFT can calculate the relative energies of the different tautomers in the gas phase or with solvation models, predicting their relative populations. researchgate.net

Solvent Effects on Molecular Structure and Properties

Computational studies on pyrazole-carboxylic acid derivatives investigate the influence of solvents on their molecular geometry and electronic properties. Theoretical calculations, often employing Density Functional Theory (DFT), can model how a molecule behaves in different solvent environments, typically by using models like the Polarizable Continuum Model (PCM).

For the related compound 1H-pyrazole-3-carboxylic acid, computational analyses have been performed to compare its properties in the gas phase versus in a solvent like methanol (B129727). researchgate.net These studies calculate parameters such as bond lengths, bond angles, and vibrational frequencies in both environments. researchgate.net The results indicate that the solvent can influence the molecular structure and spectroscopic properties. researchgate.net For instance, the calculated bond length for the N-N bond in the pyrazole ring of 1H-pyrazole-3-carboxylic acid was found to be slightly different in the gas phase compared to the methanol solvent when calculated using the B3LYP/6-311++G(d,p) method. researchgate.net

Table 1: Comparison of Calculated N-N Bond Length (Å) for 1H-pyrazole-3-carboxylic acid in Gas Phase vs. Methanol. researchgate.net

| Method/Basis Set | Phase | Calculated N-N Bond Length (Å) |

| B3LYP/6-311++G(d,p) | Gas Phase | 1.337 |

| B3LYP/6-311++G(d,p) | Methanol | 1.333 |

| HSEh1PBE/6-311++G(d,p) | Gas Phase | 1.326 |

| HSEh1PBE/6-311++G(d,p) | Methanol | 1.322 |

In Silico Prediction of Chemical Reactivity and Reaction Mechanisms

In silico methods are instrumental in predicting the chemical reactivity of molecules and elucidating potential reaction mechanisms. For pyrazole carboxylic acid derivatives, computational chemistry helps to understand their behavior in chemical reactions, such as their reactions with nucleophiles or Grignard reagents. niscpr.res.indergipark.org.tr

Theoretical studies on related heterocyclic systems often involve calculating global and local reactivity descriptors using DFT. electrochemsci.org These descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

Chemical Hardness and Softness: These concepts help predict the stability and reactivity of a molecule. A small energy gap generally implies a lower chemical hardness and higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are crucial for predicting how the molecule will interact with other reagents. researchgate.net

For example, the reaction of pyrazole-3-carboxylic acid chlorides with alcohols to form esters has been studied. researchgate.net While a specific in silico analysis of the reaction mechanism for this compound is not detailed in the available literature, computational approaches would typically involve modeling the transition states of the proposed mechanism to determine the most energetically favorable reaction pathway. Such studies provide insights that complement experimental findings, for instance, by explaining the regioselectivity observed in the synthesis of pyrazolo[3,4-b]pyridines, where the relative electrophilicity of carbonyl groups dictates the reaction's outcome. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (In Silico)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. ubaya.ac.idupf.edu For the class of pyrazole pyridine carboxylic acid derivatives, several QSAR studies have been conducted to predict their biological activities, such as antibacterial or enzyme inhibitory functions. nih.govresearchgate.netshd-pub.org.rs

These in silico models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors. ubaya.ac.id The goal is to develop a mathematical equation that can predict the activity of new, untested compounds based solely on their structure. ubaya.ac.id

A 4D-QSAR study on a series of 86 pyrazole pyridine carboxylic acid derivatives used the electron conformational-genetic algorithm (EC-GA) method. nih.govresearchgate.net This approach involves:

Quantum Chemical Calculations: The geometry of the molecules is optimized, often using methods like the Hartree-Fock (HF) level of theory, to obtain reliable structural and electronic data. nih.govresearchgate.net

Descriptor Generation: A pool of molecular parameters (descriptors) is generated. These can include electronic, steric, and thermodynamic properties.

Pharmacophore Identification: The Electron Conformational Submatrix of Activity (ECSA) is identified, which represents the key structural and electronic features required for biological activity. nih.govresearchgate.net

Model Building: A genetic algorithm is used to select the optimal subset of descriptors that best correlate with the observed biological activity, and a regression model is built. nih.govresearchgate.net

The statistical quality of a QSAR model is crucial and is assessed using several parameters, including the coefficient of determination (R²) for the training set and the cross-validation coefficient (q²). nih.govresearchgate.net A robust model will have high values for these metrics, indicating good predictive power. electrochemsci.orgshd-pub.org.rs For the 4D-QSAR study on pyrazole pyridine carboxylic acid derivatives, the resulting model showed a high correlation (R² = 0.889) and good predictive ability (q² = 0.839). nih.govresearchgate.net

Similarly, DFT-based QSAR studies have been applied to substituted pyridine-pyrazole derivatives to predict their performance as corrosion inhibitors. electrochemsci.org In these studies, quantum chemical descriptors like the energy of the HOMO and LUMO, dipole moment, and charges on atoms are correlated with experimental inhibition efficiencies. electrochemsci.org

Table 2: Statistical Parameters of a 4D-QSAR Model for Pyrazole Pyridine Carboxylic Acid Derivatives. nih.govresearchgate.net

| Parameter | Description | Value |

| R² training | Coefficient of determination for the training set | 0.889 |

| q² | Cross-validation coefficient | 0.839 |

| SE training | Standard error of the training set | 0.066 |

| ccc tr | Concordance correlation coefficient for the training set | 0.941 |

| ccc test | Concordance correlation coefficient for the test set | 0.869 |

Chemical Reactivity and Mechanistic Pathways

Acid-Base Equilibrium and pKa Determination

The acid-base properties of 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid are complex due to the presence of multiple ionizable sites. The primary acidic center is the carboxylic acid proton, while the most basic site is the sp²-hybridized nitrogen of the pyridine (B92270) ring. The pyrazole (B372694) ring itself is amphoteric; the pyrrole-like nitrogen (-NH-) is weakly acidic, and the pyridine-like nitrogen is weakly basic. imperial.ac.uk

The acidity of the carboxylic acid group is influenced by the electronic nature of the attached 1-(pyridin-3-yl)pyrazole system. The pKa of the parent 1H-pyrazole-3-carboxylic acid is approximately 2.5-3.0, indicating it is a relatively strong organic acid. The pyridin-3-yl substituent, being an electron-withdrawing group, is expected to further increase the acidity (lower the pKa) of the carboxylic acid by stabilizing the conjugate base (carboxylate anion) through inductive effects.

Conversely, the basicity of the pyridine nitrogen (pKa of pyridine is ~5.2) is reduced by the electron-withdrawing pyrazole-3-carboxylic acid substituent. imperial.ac.uk The pyrazole ring's pyridine-like nitrogen is a much weaker base than the pyridine nitrogen (pKa of pyrazole is ~2.5). imperial.ac.uk Therefore, in an acidic medium, protonation will occur preferentially on the pyridine nitrogen.

In strongly acidic solution (pH < 2): Both the pyridine nitrogen and the carboxylic acid will likely be protonated.

In moderately acidic to neutral solution (pH 3-5): The carboxylic acid will deprotonate to form a zwitterion, with a negatively charged carboxylate and a positively charged pyridinium (B92312) ion.

In alkaline solution (pH > 6): The molecule will exist as the carboxylate anion, with the pyridine nitrogen being deprotonated and neutral.

Precise pKa values for this specific molecule would require experimental determination or high-level computational modeling, as the electronic communication between the rings significantly modulates the properties of the individual functional groups. rdd.edu.iqchemrxiv.org

Table 1: Comparison of Approximate pKa Values of Constituent Moieties This interactive table provides a reference for the acidity and basicity of the core structures related to the target compound.

| Compound | Functional Group | pKa Value (approx.) | Type |

| Pyridine | Pyridine Nitrogen | 5.2 | Basic |

| Pyrazole | Pyridine-like Nitrogen | 2.5 | Basic |

| Benzoic Acid | Carboxylic Acid | 4.2 | Acidic |

| 1H-Pyrazole-3-carboxylic acid | Carboxylic Acid | 2.5 - 3.0 | Acidic |

| Pyrazole | Pyrrole-like NH | 14.2 | Acidic |

Nucleophilic and Electrophilic Reactions on Pyrazole and Pyridine Rings

The reactivity of the heterocyclic rings towards nucleophiles and electrophiles is distinct for the pyrazole and pyridine moieties.

Pyrazole Ring Reactivity: The pyrazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. researchgate.net Due to the directing effects of the two nitrogen atoms, electrophilic attack occurs almost exclusively at the C4 position, which has the highest electron density. quora.comrrbdavc.org Common electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) would introduce a nitro group (-NO₂) at the C4 position. scribd.com

Halogenation: Reactions with bromine (Br₂), chlorine (Cl₂), or N-halosuccinimides would yield the 4-halo derivative.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would install a sulfonic acid group (-SO₃H) at C4. scribd.com

Conversely, the C3 and C5 positions are electron-deficient and can be susceptible to nucleophilic attack, although this is less common and typically requires harsh conditions or activation by strong electron-withdrawing groups. researchgate.net

Pyridine Ring Reactivity: The pyridine ring is electron-deficient due to the electronegative nitrogen atom and is generally resistant to electrophilic attack, which requires forcing conditions and occurs primarily at the C3 position. However, the reactivity can be significantly enhanced by N-oxidation.

Treatment of the parent molecule with an oxidizing agent like a peracid (e.g., m-CPBA) would form the corresponding This compound N-oxide . This N-oxide is much more reactive towards both electrophiles and nucleophiles. bhu.ac.in

Electrophilic Substitution on N-oxide: The N-oxide is activated towards electrophiles, directing substitution to the C2 and C4 positions of the pyridine ring. bhu.ac.inyoutube.com For example, nitration of the N-oxide would yield the 4-nitro-pyridine derivative, and the oxygen can be subsequently removed by a reducing agent (e.g., PCl₃) to give the functionalized pyridine.

Nucleophilic Substitution on N-oxide: The N-oxide also activates the C2 and C4 positions for nucleophilic attack. chemtube3d.comscripps.edu Reagents like POCl₃ can be used to introduce a chlorine atom at the C2 or C4 position, which can then be displaced by other nucleophiles. chemtube3d.com

Direct nucleophilic aromatic substitution (SNAr) on the pyridine ring (without N-oxidation) is difficult but can occur at the C2 and C4 positions if a good leaving group is present, or under harsh conditions such as the Chichibabin reaction (amination with sodium amide), which would likely attack the C2 or C6 positions. bhu.ac.in

Cycloaddition and Condensation Reactions for Fused Ring Systems

The structure of this compound serves as a valuable platform for the synthesis of more complex, fused heterocyclic systems. These reactions typically involve the modification of the carboxylic acid group followed by an intramolecular cyclization or an intermolecular condensation.

One of the most common transformations is the cyclocondensation of the carboxylic acid with binucleophiles. nih.gov For instance, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of a fused pyrazolo[3,4-d]pyridazinone system. This reaction proceeds by initial formation of an acylhydrazide, followed by intramolecular cyclization and dehydration.

The molecule can also participate in cycloaddition reactions , although this often requires prior functionalization. The pyrazole ring itself can be formed via a [3+2] cycloaddition, a common strategy in heterocyclic synthesis. beilstein-journals.orgnih.gov Starting from this compound, the carboxylic acid could be converted into a group suitable for an intramolecular cycloaddition. For example, conversion to an alkyne- or alkene-tethered ester or amide could allow for a subsequent intramolecular 1,3-dipolar cycloaddition to construct a new fused ring onto the pyrazole core. acs.org

Photochemical and Thermal Stability Assessments

Thermal Stability: The thermal stability of this compound is expected to be high, owing to the aromaticity of both heterocyclic rings. Thermal decomposition would likely proceed in a multi-step process. Based on studies of related compounds like pyrazinecarboxylic acids and other pyrazole derivatives, the initial event upon heating is often melting, followed by decarboxylation (loss of CO₂ from the carboxylic acid group). ias.ac.inmdpi.com This would yield 1-(pyridin-3-yl)-1H-pyrazole. At higher temperatures, further degradation would lead to the cleavage and fragmentation of the pyrazole and pyridine rings, ultimately producing various gaseous products. researchgate.net The presence of nitro groups or other energetic functionalities, if introduced, would significantly lower the decomposition temperature. acs.org

Photochemical Stability: Both pyridine and pyrazole are aromatic heterocycles with significant resonance energy, which imparts a degree of photochemical stability. nih.govresearchgate.net However, like many aromatic compounds, they can absorb UV radiation, which can lead to photochemical reactions. Studies on pyridyl-pyrazole metal complexes have shown that the bond between the ligand and the metal can be photolabile, with irradiation causing the ejection of the pyridyl-pyrazole ligand. acs.org While this applies to a coordination complex, it suggests that the electronic structure of the molecule is susceptible to photochemical excitation. Prolonged exposure to UV light could potentially lead to isomerization, ring-opening reactions, or the formation of radicals, leading to gradual degradation. The specific quantum yields and degradation pathways for the free ligand have not been extensively reported.

Kinetic and Thermodynamic Aspects of Derivatization Reactions

The most common derivatization reactions for this molecule involve the carboxylic acid group, primarily esterification and amide bond formation.

Esterification: The esterification of this compound with an alcohol is a reversible, equilibrium-controlled reaction. Kinetically, the reaction is typically slow and requires a catalyst, usually a strong acid (e.g., H₂SO₄), to protonate the carbonyl oxygen and increase the electrophilicity of the carbonyl carbon. mdpi.com The reaction generally follows second-order kinetics. researchgate.net Thermodynamically, the reaction is often close to thermoneutral, and the position of the equilibrium is controlled by the concentrations of reactants and products. To drive the reaction to completion, water is typically removed as it is formed. It is noteworthy that some studies have shown that N-heterocyclic carboxylic acids can act as inhibitors for certain metal-based esterification catalysts, a factor that would need to be considered in catalyst selection. acs.org

Amide Bond Formation: Thermodynamically, the direct formation of an amide from a carboxylic acid and an amine is an unfavorable, endergonic process at room temperature. Therefore, a kinetic approach is required, which involves "activating" the carboxylic acid. researchgate.net This is typically done by converting the carboxylic acid into a more reactive intermediate, such as:

Acid Chloride: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride forms the highly reactive 1-(pyridin-3-yl)-1H-pyrazole-3-carbonyl chloride. This intermediate reacts rapidly and irreversibly with an amine to form the amide.

Activated Ester/Coupling Reagents: Using peptide coupling reagents (e.g., DCC, EDC, HATU) in the presence of an amine generates a highly reactive activated intermediate in situ, which then undergoes nucleophilic attack by the amine.

Coordination Chemistry and Metal Organic Frameworks Mofs

Ligand Properties of 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid

The structural arrangement of this compound, featuring a pyridine (B92270) ring, a pyrazole (B372694) ring, and a carboxylic acid group, suggests a high potential for versatile coordination behavior.

This ligand possesses multiple potential donor sites: the nitrogen atom of the pyridine ring, the two nitrogen atoms of the pyrazole ring, and the two oxygen atoms of the carboxylate group. This multiplicity of binding sites allows for a variety of coordination modes, including monodentate, bidentate, and bridging behavior, facilitating the formation of both discrete metal complexes and extended coordination polymers or MOFs.

The close proximity of the pyrazole nitrogen and the carboxylate group can facilitate the formation of stable five- or six-membered chelate rings with a metal ion. For instance, coordination could occur through the N2 atom of the pyrazole ring and one of the carboxylate oxygen atoms. Furthermore, the pyridyl nitrogen offers an additional coordination site, allowing the ligand to act as a bidentate or even a tridentate chelating agent. The ability to bridge multiple metal centers is also a key feature, with the carboxylate group capable of adopting various bridging modes (e.g., syn-syn, syn-anti, anti-anti) and the pyrazole and pyridine rings providing additional linking points.

Studies on the related ligand, 5-(3-pyridyl)-1H-pyrazole-3-carboxylic acid, have demonstrated its ability to form complex structures. For example, in a cobalt co-crystal complex, this ligand participates in the formation of a 2D layered structure, highlighting its capacity for creating extended networks. nih.gov

The carboxylic acid group imparts pH-dependent coordination behavior. In its deprotonated (anionic) form, the carboxylate group is a strong coordinating agent. The ligand can act as a monoanionic or dianionic ligand depending on the deprotonation of the carboxylic acid and the pyrazole N-H group. This versatility allows for fine-tuning of the charge of the resulting metal complex.

Under neutral conditions, the ligand can coordinate through its nitrogen atoms while the carboxylic acid remains protonated. In this neutral state, it can still participate in the formation of coordination compounds, often stabilized by hydrogen bonding interactions involving the carboxylic acid group.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazole-carboxylate ligands is typically achieved through solvothermal or hydrothermal methods. These techniques involve the reaction of the ligand with a corresponding metal salt in a suitable solvent at elevated temperatures and pressures. The choice of solvent, temperature, and metal-to-ligand ratio can significantly influence the final product's dimensionality and topology.

Research on analogous pyrazole-carboxylic acid ligands has demonstrated the successful synthesis of a variety of transition metal complexes. For example, solvothermal reactions of pyrazole-3-carboxylic acid and pyrazole-4-carboxylic acid with nickel(II) and copper(II) salts, in the presence of auxiliary ligands, have yielded dinuclear and 2D polymeric structures. researchgate.net

In a study involving 5-(3-pyridyl)-1H-pyrazole-3-carboxylic acid, a cobalt(II) complex was synthesized via a solvothermal method, resulting in a co-crystal structure containing both a 2D layered component and a 1D chain-like component. nih.gov This highlights the potential of pyridyl-pyrazole-carboxylic acid ligands to form intricate, multi-dimensional architectures.

While specific complexes of this compound with Cu, Zn, Fe, Ru, and Ni are not detailed in the provided search results, the general reactivity of pyrazole-carboxylate ligands suggests that such complexes are synthetically accessible. Characterization of these potential complexes would typically involve techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), infrared (IR) spectroscopy, and thermogravimetric analysis (TGA).

The following table summarizes representative examples of transition metal complexes with related pyrazole-carboxylate ligands, illustrating the potential for diverse structural motifs.

| Metal Ion | Ligand | Auxiliary Ligand | Resulting Structure | Reference |

| Ni(II) | Pyrazole-3-carboxylic acid | 4-dimethylaminopyridine | Dinuclear complex | researchgate.net |

| Cu(II) | Pyrazole-3-carboxylic acid | 4-phenylpyridine | 2D layered polymer | researchgate.net |

| Co(II) | 5-(3-pyridyl)-1H-pyrazole-3-carboxylic acid | 4,4'-bipyridine | 2D layered and 1D chain co-crystal | nih.gov |

The coordination chemistry of lanthanides with pyridyl- and pyrazole-carboxylate ligands is an active area of research, driven by the potential for luminescent and magnetic materials. The higher coordination numbers and flexible coordination geometries of lanthanide ions make them well-suited for forming complex structures with multidentate ligands like this compound.

Studies on lanthanide complexes with ligands containing similar functionalities, such as imidazole-dicarboxylate and bis(pyrazolyl-carboxyl)pyridine, have shown the formation of 1D, 2D, and 3D coordination polymers. The introduction of co-ligands can also influence the final structure. For instance, the use of oxalate (B1200264) as a co-ligand with 2-(pyridin-3-yl)-1H-imidazole-4,5-dicarboxylate has been shown to modify the dimensionality of the resulting lanthanide complexes.

Structural Elucidation of Coordination Compounds (e.g., X-ray Crystallography of Discrete Complexes and Coordination Polymers)

For discrete complexes, X-ray crystallography can confirm the coordination mode of the ligand (e.g., chelation) and the geometry around the metal ion (e.g., octahedral, tetrahedral). In the case of coordination polymers, it reveals the connectivity of the metal ions and ligands, the dimensionality of the network (1D, 2D, or 3D), and the topology of the framework.

For example, the crystal structure of a cobalt complex with the isomeric ligand 5-(3-pyridyl)-1H-pyrazole-3-carboxylic acid revealed a complex co-crystal structure with both 2D layers and 1D chains, demonstrating the intricate supramolecular assemblies that can be formed. nih.gov Similarly, structural analyses of Ni(II) and Cu(II) complexes with pyrazole-3-carboxylic acid have confirmed the formation of dinuclear and 2D layered structures, respectively. researchgate.net These examples underscore the power of X-ray crystallography in understanding the rich structural chemistry of metal complexes with pyrazole-carboxylate ligands.

The table below provides crystallographic data for a selection of coordination compounds with related pyrazole-carboxylate ligands, illustrating the types of structures that could be anticipated for complexes of this compound.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| {[Ni2(3-PCA)2(DMAP)4(H2O)2]·2H2O}2 | Triclinic | P-1 | Dinuclear Ni(II) units | researchgate.net |

| [Cu2(3-PCA)2(4-PP)2·2H2O]n | Monoclinic | C2/c | 2D layered structure | researchgate.net |

| {[Co(Hppc)2]Co2(4,4'-bipy)(H2O)42·2H2O}n | Monoclinic | C2/c | Co-crystal with 2D layers and 1D chains | nih.gov |

3-PCA = pyrazole-3-carboxylate, DMAP = 4-dimethylaminopyridine, 4-PP = 4-phenylpyridine, Hppc = 5-(3-pyridyl)-1H-pyrazole-3-carboxylate, 4,4'-bipy = 4,4'-bipyridine

Spectroscopic, Magnetic, and Electronic Properties of Metal Complexes

The spectroscopic, magnetic, and electronic properties of metal complexes containing pyrazole-carboxylate-based ligands are of significant interest due to the potential for interesting electronic and magnetic exchange interactions mediated by the ligand backbone.

Spectroscopic Properties:

The spectroscopic characteristics of metal complexes with ligands similar to this compound have been investigated to understand the coordination environment of the metal centers.

Infrared (IR) Spectroscopy: In the IR spectra of metal complexes with pyrazole-carboxylic acid ligands, shifts in the vibrational frequencies of the C=N and C=O stretching modes, as compared to the free ligand, provide evidence of coordination to the metal center. For instance, in complexes of 3-methyl-1H-pyrazole-4-carboxylic acid, the IR spectra were crucial in confirming the coordination of the ligand to the metal ions rsc.org.

UV-Vis Spectroscopy: The electronic spectra of these complexes provide insights into the d-d transitions of the metal ions and charge transfer bands. For example, the UV-Vis absorption spectra of complexes formed between 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene and Cu(II), Co(II), and Ni(II) ions show absorption maxima around 290-294 nm researchgate.net. The study of related pyrazole-carboxylic acid compounds has also utilized UV-Vis spectroscopy to characterize the electronic properties researchgate.net.

Magnetic Properties:

The magnetic properties of coordination polymers and discrete metal complexes derived from pyrazole-carboxylic acid ligands are influenced by the nature of the metal ions and the way they are bridged by the ligand.

Magnetic Susceptibility Studies: Magnetic susceptibility measurements on complexes of pyrazole-3-carboxylic acid with Ni(II) and Cu(II) have demonstrated the presence of antiferromagnetic interactions between the metal centers digitellinc.com. This is a common feature in systems where the pyrazolate or carboxylate groups act as bridging ligands, providing a pathway for magnetic exchange. Studies on dysprosium-based MOFs with polycarboxylic acid ligands have also revealed antiferromagnetic exchange interactions at low temperatures unibo.it.

Electronic Properties:

The electronic properties of these metal complexes are dictated by the interplay between the metal d-orbitals and the ligand molecular orbitals. The presence of aromatic pyridine and pyrazole rings can facilitate electron delocalization and influence the electronic structure. While specific data for this compound complexes is limited, studies on related pyrazole derivatives provide some general insights. Theoretical studies on similar molecules, such as 1H-pyrazole-3-carboxylic acid, have been conducted to understand their electronic and non-linear optical properties researchgate.net.

| Metal Ion | Ligand | Spectroscopic Technique | Magnetic Property | Reference |

| Ni(II), Cu(II) | Pyrazole-3-carboxylic acid | IR | Antiferromagnetic | digitellinc.com |

| Cu(II), Co(II), Ni(II) | 1,3-bis(3-(2-pyridyl) pyrazol-1-ylmethyl)benzene | UV-Vis | Not reported | researchgate.net |

| Cd(II), Co(II) | 3-methyl-1H-pyrazole-4-carboxylic acid | IR, Luminescence | Not reported | rsc.org |

| Dy(III) | 4-((bis(carboxymethyl) amino)methyl)benzoic acid | Not specified | Antiferromagnetic | unibo.it |

Design and Fabrication of Metal-Organic Frameworks (MOFs)

The design and fabrication of MOFs using pyrazole-based carboxylic acid ligands have garnered significant attention due to the potential for creating robust frameworks with tunable properties. The rigid nature of the pyrazole and pyridine rings, combined with the versatile coordination modes of the carboxylate group, allows for the construction of diverse network topologies.

MOFs are synthesized through various methods, with solvothermal and hydrothermal techniques being the most common for pyrazole-based systems researchgate.net. The choice of metal ion, solvent system, and reaction temperature can influence the resulting framework structure and properties.

A key feature of MOFs is their tunable porosity and high surface area, which can be controlled through the judicious selection of organic linkers and metal nodes. The use of extended or functionalized pyrazole-carboxylate ligands is a common strategy to modulate the pore size and environment within the MOF.

Isoreticular Synthesis: By systematically varying the length and functionality of the pyrazole-based linker, a series of isoreticular MOFs (having the same underlying topology but different pore sizes) can be synthesized ugr.es. This approach allows for fine-tuning of the pore dimensions and surface area. For example, a series of nickel-based MOFs constructed from different bi-pyrazolate and mixed pyrazolate/carboxylate linkers exhibited progressively larger unit cell parameters and void volumes with increasing linker length ugr.es.

Pore Size and Surface Area Data: The porosity of these MOFs is typically characterized by gas sorption measurements. For instance, a robust pyrazolate-based MOF, PCN-300, exhibited a Brunauer–Emmett–Teller (BET) surface area of 788 m²/g and a Langmuir surface area of 940 m²/g, with a pore size of approximately 1.2 nm acs.org. Another series of pyrazole dicarboxylate MOFs, Al-3.5-PDA and Zr-3.5-PDA, showed BET surface areas of 1340 m²/g and 700 m²/g, respectively iea-ebc.org.

| MOF Name/Type | Ligand Type | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |

| PCN-300 | Porphyrinic pyrazolate | 788 | 1.04 | acs.org |

| Al-3.5-PDA | Pyrazole dicarboxylate | 1340 | 0.5 | iea-ebc.org |

| Zr-3.5-PDA | Pyrazole dicarboxylate | 700 | 0.24 | iea-ebc.org |

| [Ni8(L1)6] | 1H-pyrazole-4-carboxylic acid | Not specified | Progressively larger with linker length | ugr.es |

The functionalization of MOFs is crucial for tailoring their properties for specific applications. This can be achieved either by using pre-functionalized ligands during the synthesis (pre-synthetic modification) or by modifying the framework after its formation (post-synthetic modification, PSM).

Pre-synthetic Modification: This approach involves the de novo synthesis of MOFs using ligands that already contain the desired functional groups. The use of a mixed-ligand strategy, where two or more different linkers are incorporated into the framework, is a powerful method to introduce functionality and tune the properties of the resulting MOF researchgate.net.

Biological Activity and Molecular Mechanisms in Vitro/in Silico

Target Identification and Binding Studies (e.g., Protein-Ligand Interactions, DNA/RNA Binding)

While specific DNA/RNA binding studies for 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid are not extensively documented, research on related 1H-pyrazole-3-carboxamide derivatives has explored their potential to interact with DNA. These studies suggest that the pyrazole (B372694) scaffold can act as a framework for designing molecules that bind to the minor groove of DNA, an interaction that could contribute to potential antitumor mechanisms.

Molecular docking and simulation studies are pivotal in elucidating the potential binding modes of pyrazole derivatives within the active sites of various protein targets. These in silico methods predict the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, offering insights into the compound's mechanism of action.

For pyrazole-based compounds, docking studies have been performed against several enzyme classes, including kinases, proteases, and cyclooxygenases. nih.govnih.govresearchgate.netnih.gov These simulations frequently show that the pyrazole core acts as a central scaffold, orienting its substituents to fit optimally within the binding pocket. The nitrogen atoms of the pyrazole ring often act as hydrogen bond acceptors or donors, anchoring the molecule to key amino acid residues. For instance, in studies of pyrazole-carboxamides as carbonic anhydrase inhibitors, the sulfonamide moiety was shown to interact with the essential Zn+2 ion in the active site, a critical interaction for potent inhibition. nih.gov Similarly, when docked into kinase active sites, pyrazole derivatives are predicted to form hydrogen bonds with hinge region residues, a common binding motif for kinase inhibitors. nih.govresearchgate.net

Table 1: Predicted Binding Interactions of Pyrazole Derivatives with Various Protein Targets from Molecular Docking Studies

| Compound Class | Protein Target | Key Interacting Residues (Predicted) | Type of Interaction |